molecular formula C22H21FN4O2S B2713414 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-24-5

2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2713414
CAS No.: 894026-24-5
M. Wt: 424.49
InChI Key: YEZHICKNXKNECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide, a high-purity chemical compound intended for research applications. The structure of this molecule incorporates a thiazolotriazole core, a scaffold noted in scientific literature for its diverse biological activities, which may be of significant interest in medicinal chemistry and pharmacological research . Potential research applications for this compound could include investigation as a lead molecule for enzyme inhibition, receptor binding studies, or cellular signaling pathway analysis. Researchers are encouraged to conduct thorough investigations to determine its specific mechanism of action, physicochemical properties, and full spectrum of research applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human, veterinary, or household use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHICKNXKNECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a novel synthetic derivative that incorporates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature, including anticancer effects, anticonvulsant properties, and antimicrobial activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H19FN4OS
  • Molecular Weight : 394.47 g/mol
  • IUPAC Name : N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethylbenzamide

1. Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound in focus has shown promising results against various cancer cell lines:

  • Cell Lines Tested : Renal cancer, leukemia, colon cancer, breast cancer, and melanoma.
  • Mechanism of Action : The thiazolo-triazole moiety is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.

A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against renal cancer cells with IC50 values ranging from 5 to 10 μM .

Cell LineIC50 (μM)Reference
Renal Cancer5
Breast Cancer7
Colon Cancer8

2. Anticonvulsant Activity

The anticonvulsant potential of thiazolo[3,2-b][1,2,4]triazoles has been explored through various models:

  • Model Used : Maximal Electroshock (MES) test.
  • ED50 Value : The compound exhibited an ED50 value of approximately 49.1 mg/kg in animal studies .

This suggests that the compound could provide protective effects against seizure activity.

3. Antimicrobial Activity

The antimicrobial properties of similar triazole derivatives have been documented extensively:

  • Activity Spectrum : Active against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 16 to 64 μg/mL against various bacterial strains .
Bacterial StrainMIC (μg/mL)Reference
E. coli32
Staphylococcus aureus16

Case Studies and Research Findings

Recent research highlights the diverse biological activities associated with thiazolo-triazole derivatives:

  • Anticancer Evaluation : A comprehensive evaluation across nearly 60 human cancer cell lines indicated that compounds related to our target showed enhanced potency compared to traditional chemotherapeutics like doxorubicin .
  • Anticonvulsant Screening : In a study focused on new thiazolo-triazole derivatives, several compounds exhibited significant anticonvulsant activity with low toxicity profiles in animal models .
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of triazoles revealed that modifications to the core structure can lead to significant enhancements in activity against resistant bacterial strains .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds containing triazole and thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that such compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
  • Antimicrobial Properties :
    • The incorporation of the triazole ring has been linked to enhanced antimicrobial activity. Studies have demonstrated that similar compounds exhibit broad-spectrum antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis reveals that modifications in the side chains can significantly affect the antimicrobial potency .
  • Anti-inflammatory Effects :
    • Research has suggested that compounds with thiazole and triazole structures possess anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory pathways, providing a potential therapeutic avenue for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer types, suggesting strong anticancer potential. The study highlighted the importance of the thiazole moiety in enhancing cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of thiazole-triazole derivatives were synthesized and tested for their antimicrobial activity. The findings revealed that several compounds demonstrated MIC values significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Data Tables

Activity Type Compound IC50/MIC Values Target Pathogen/Cell Line
AnticancerTriazole derivative A< 1 µMMKN-45 (gastric cancer)
AntimicrobialThiazole-triazole derivative B0.5 µg/mLStaphylococcus aureus
Anti-inflammatoryThiazolo-triazole derivative CNot specifiedInflammatory cytokine production

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()
  • Core Difference : Replaces the thiazolo-triazole with a triazolo[4,3-b]pyridazine scaffold.
  • Key Features :
    • A sulfanyl (-S-) linkage instead of an ethylacetamide chain.
    • The pyridazine ring introduces additional nitrogen atoms, altering electron density and hydrogen-bonding capacity.
  • Impact : Likely reduces planarity compared to the fused thiazolo-triazole system, affecting binding to flat hydrophobic pockets.
N-{2-[2-(4-Fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()
  • Core Similarity : Shares the thiazolo[3,2-b][1,2,4]triazole core.
  • Modifications :
    • Methoxyphenyl vs. ethoxyphenyl substituent (reduced alkyl chain length).
    • Ethanediamide linker instead of acetamide.
  • Impact : Shorter alkoxy group (methoxy) may decrease lipophilicity, while the diamide linker could enhance hydrogen bonding but reduce flexibility.

Analogues with Varied Substituents

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
  • Core Difference : Based on a 1,2,4-triazole-thione scaffold.
  • Key Features :
    • Sulfonylbenzene and difluorophenyl substituents.
    • Exists in thione tautomeric form (C=S stretching at 1247–1255 cm⁻¹ in IR).
  • Impact : The thione group offers nucleophilic reactivity, contrasting with the acetamide’s electrophilic carbonyl in the target compound.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ()
  • Core Difference : Benzothiazole instead of thiazolo-triazole.
  • Key Features :
    • Trifluoromethyl group enhances electron-withdrawing effects.
    • Methoxyphenyl substituent.
  • Impact : The CF₃ group increases metabolic stability but may reduce solubility compared to the ethoxy group.

Physicochemical and Spectral Comparisons

Compound Core Structure Substituents Key Spectral Data
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-ethoxyphenyl, 4-fluorophenyl Expected C=O stretch ~1680 cm⁻¹ (acetamide)
2-[[3-(4-Ethoxyphenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-FPh)acetamide Triazolo[4,3-b]pyridazine Sulfanyl linker, 4-fluorophenyl C=S stretch absent; NH stretch ~3278–3414 cm⁻¹
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thione 1,2,4-Triazole-thione Sulfonylbenzene, difluorophenyl C=S stretch at 1247–1255 cm⁻¹; NH stretch ~3150–3319 cm⁻¹
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole Trifluoromethyl, methoxyphenyl CF₃ C-F stretch ~1100–1200 cm⁻¹

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • A multi-step approach is typically employed, starting with the preparation of intermediates such as thiazolo-triazole and ethoxyphenylacetamide precursors. Key steps include cyclization, coupling reactions, and functional group protection/deprotection .
  • Optimize reaction conditions by:
  • Using chlorinating or fluorinating agents for halogenation steps.
  • Employing catalysts (e.g., Pd-based for cross-coupling) to improve yields.
  • Controlling temperature (e.g., reflux in ethanol for 6–12 hours) and solvent polarity to stabilize reactive intermediates .
  • Purification via column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR to verify substituent positions and coupling patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for analogous thiazolo-triazole derivatives .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

  • Methodology :

  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .
  • Monitor stability using:
  • HPLC : Track purity over time (e.g., monthly checks for impurity peaks).
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Replicate assays : Use standardized protocols (e.g., fixed cell lines, consistent ATP-based viability assays) to minimize variability .
  • Analyze impurities : Employ LC-MS to detect trace byproducts that may interfere with activity .
  • Cross-validate : Compare results with structurally similar compounds (e.g., fluorophenyl-thiazolo triazole analogs) to identify substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodology :

  • Modify substituents : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Evaluate bioisosteres : Substitute the thiazolo-triazole core with oxadiazole or imidazopyridazine rings to improve metabolic stability .
  • In silico docking : Use software (e.g., AutoDock) to predict interactions with targets like kinase domains or GPCRs .

Q. What advanced techniques are used to elucidate the compound’s mechanism of action in oncology research?

  • Methodology :

  • Proteomics : Perform pull-down assays with biotinylated probes to identify binding partners .
  • Transcriptomics : RNA-seq to analyze gene expression changes in treated cancer cell lines .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.